molecular formula C8H13N3O B12856769 1-(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)ethanone

1-(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)ethanone

Cat. No.: B12856769
M. Wt: 167.21 g/mol
InChI Key: SYAYAYOPDSNOCA-UHFFFAOYSA-N
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Description

1-(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)ethanone is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)ethanone typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of 1-(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)ethanol.

    Substitution: Formation of various substituted triazoles.

Scientific Research Applications

1-(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)ethanone involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities and biological pathways. The tert-butyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

  • 1-(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)methanol
  • 1-(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)propane

Comparison: 1-(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)ethanone is unique due to its ethanone group, which imparts distinct reactivity compared to similar compounds with different alkyl groups. The presence of the tert-butyl group also enhances its steric hindrance and stability, making it a valuable compound in various chemical reactions and applications.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

1-(1-tert-butyltriazol-4-yl)ethanone

InChI

InChI=1S/C8H13N3O/c1-6(12)7-5-11(10-9-7)8(2,3)4/h5H,1-4H3

InChI Key

SYAYAYOPDSNOCA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(N=N1)C(C)(C)C

Origin of Product

United States

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